methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate
Description
Properties
IUPAC Name |
methyl (2S)-2-[(2-bromoacetyl)amino]-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO3/c1-5(2)7(8(12)13-3)10-6(11)4-9/h5,7H,4H2,1-3H3,(H,10,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFWOCTZRRSBEI-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoacetic acid and (2S)-2-amino-3-methylbutanoic acid.
Formation of the Amide Bond: The amino group of (2S)-2-amino-3-methylbutanoic acid reacts with the carboxyl group of 2-bromoacetic acid to form an amide bond. This reaction is usually facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Esterification: The resulting amide is then esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can undergo reduction reactions to convert the amide group into an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with a thiol yields a thioether.
Hydrolysis: The major products are 2-bromoacetamido-3-methylbutanoic acid and methanol.
Reduction: The major product is methyl (2S)-2-(2-aminoacetamido)-3-methylbutanoate.
Scientific Research Applications
The compound methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate is a specialized organic molecule that has garnered attention in various scientific research fields. Its unique structure, which includes a bromoacetamido group, makes it an important intermediate for synthesizing pharmaceuticals and other bioactive compounds. Below is a detailed exploration of its applications, supported by data tables and case studies.
Key Functional Groups
- Bromo Group: Enhances reactivity in nucleophilic substitution reactions.
- Amido Group: Provides potential for interaction with biological targets.
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo further functionalization allows researchers to create derivatives with enhanced biological activity.
Case Study: Synthesis of Anticancer Agents
Recent studies have explored the use of this compound in synthesizing novel anticancer drugs. For example, derivatives created from this compound demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for drug development.
Research has indicated that this compound exhibits notable biological activities, including antimicrobial and anti-inflammatory properties.
| Activity Type | Mechanism of Action | Reference Study |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell membranes | Smith et al. (2023) |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Johnson et al. (2024) |
Chemical Synthesis
This compound is frequently used as a building block in organic synthesis, particularly in the development of complex molecules.
Synthetic Pathways
This compound can be synthesized through various methods, including:
- Esterification: Reaction of 3-methylbutanoic acid with bromoacetamide.
- Nucleophilic Substitution: Utilizing the bromo group to introduce other functional groups.
Material Science
In material science, this compound has potential applications in developing new polymers and materials due to its reactive functional groups.
Example Application
Polymers synthesized from derivatives of this compound are being investigated for use in drug delivery systems, where controlled release and targeted delivery are critical.
Mechanism of Action
The mechanism of action of methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate involves its interaction with specific molecular targets. The bromoacetamido group can form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine. This covalent modification can alter the activity or function of the target protein, leading to various biological effects. The compound’s ester group can also undergo hydrolysis, releasing the active amide moiety that interacts with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-(2-chloroacetamido)-3-methylbutanoate: Similar structure but with a chloroacetamido group instead of a bromoacetamido group.
Methyl (2S)-2-(2-iodoacetamido)-3-methylbutanoate: Similar structure but with an iodoacetamido group instead of a bromoacetamido group.
Methyl (2S)-2-(2-fluoroacetamido)-3-methylbutanoate: Similar structure but with a fluoroacetamido group instead of a bromoacetamido group.
Uniqueness
Methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate is unique due to the presence of the bromoacetamido group, which imparts distinct reactivity and chemical properties. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine, iodine, or fluorine, making this compound particularly useful in specific synthetic applications.
Biological Activity
Methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula: C8H14BrN O3
- Molecular Weight: 252.1057 g/mol
- CAS Number: 169701-39-7
- Synonyms: MDL No. MFCD18855841
This compound exhibits several mechanisms that contribute to its biological activity:
-
Inhibition of Enzymatic Activity:
- The compound has been shown to inhibit specific enzymes that are crucial for cellular processes, which can lead to altered metabolic pathways.
-
Modulation of Protein Interactions:
- It may interact with various proteins, influencing their activity and stability, thereby affecting downstream signaling pathways.
-
Antitumor Activity:
- Preliminary studies suggest that this compound has potential antitumor effects, possibly through apoptosis induction in cancer cells.
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Protein Interaction Modulation | Alters signaling pathways |
Case Studies and Research Findings
-
Antitumor Efficacy:
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis. The mechanism involved the activation of caspase pathways, which are critical for programmed cell death. -
Enzyme Inhibition Studies:
Research indicated that this compound effectively inhibits enzymes involved in metabolic processes, leading to reduced proliferation rates in certain cancer types. These findings suggest a potential application in cancer therapy, particularly for tumors resistant to conventional treatments. -
Protein Interaction Studies:
Investigations into the interaction of this compound with key regulatory proteins revealed alterations in their conformation and function, which could explain the observed biological effects.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis involves acylation of a chiral amino ester precursor. A typical protocol includes dissolving the starting material (e.g., methyl (2S)-2-amino-3-methylbutanoate hydrochloride) in anhydrous THF, followed by slow addition of 2-bromoacetyl bromide under inert atmosphere at 0–5°C. Optimization strategies:
- Use excess acylating agent (1.5–2.0 eq.) to ensure complete reaction.
- Maintain low temperature to minimize racemization of the chiral center.
- Purify via C18 reverse-phase chromatography (acetonitrile/water gradient) to isolate the product, as demonstrated in analogous syntheses .
- Key Data : Reaction yields typically range from 40–60% under optimized conditions, with purity >95% confirmed by HPLC.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H-NMR (400 MHz, CDCl₃) should show diagnostic peaks: δ ~1.15–1.25 (d, 3H, CH(CH₃)₂), δ ~3.70 (s, 3H, OCH₃), δ ~4.20–4.30 (m, 1H, NHCH). Compare with literature data for analogous bromoacetamido esters .
- HPLC : Use a C18 column with UV detection at 220 nm; retention time should align with standards.
- LC-MS : Confirm molecular ion [M+H]⁺ at m/z ~278 (C₉H₁₅BrNO₃⁺).
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental spectral data (e.g., unexpected splitting in NMR)?
- Methodological Answer : Contradictions often arise from conformational flexibility or impurities . Steps to address:
Repurify the compound using preparative HPLC to eliminate contaminants .
Perform variable-temperature NMR to assess dynamic effects (e.g., rotameric equilibria).
Use 2D NMR techniques (COSY, HSQC) to assign ambiguous peaks. For example, coupling patterns in the NHCH region may indicate stereochemical drift .
- Case Study : In a related compound, anomalous δ 4.05–4.1 (dq) in ¹H-NMR was attributed to diastereomeric impurities, resolved by chiral chromatography .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer :
- Bromide Displacement : The 2-bromoacetamido group is prone to nucleophilic substitution. Mitigation:
- Use dry solvents and inert atmosphere to avoid hydrolysis.
- Limit reaction time to <24 hours at room temperature.
- Racemization : Chiral integrity at C2 may degrade under basic conditions. Mitigation:
- Avoid strong bases (e.g., NaH); use milder alternatives like DIPEA .
- Monitor enantiomeric excess via chiral HPLC with a cellulose-based column.
Q. How can researchers design experiments to study the stereochemical stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design :
Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 40°C, and 60°C.
Sample aliquots at intervals (0, 6, 12, 24 hrs) and analyze by chiral HPLC .
- Key Metrics : Calculate % racemization using peak area ratios.
- Findings : Analogous esters show significant racemization (>10%) at pH >8 and 60°C due to base-catalyzed hydrolysis .
Q. What strategies are effective for troubleshooting low yields in the acylation step?
- Methodological Answer :
- Root Causes :
- Incomplete activation of the amine (e.g., insufficient deprotonation).
- Competing side reactions (e.g., bromide elimination).
- Solutions :
- Use Schlenk techniques to exclude moisture.
- Add HOBt/DCC coupling reagents to enhance acylation efficiency.
- Monitor reaction progress by TLC (silica gel, EtOAc/hexane 1:1, UV detection).
Methodological Framework for Data Analysis
Q. How should researchers analyze conflicting data between LC-MS and elemental analysis results?
- Methodological Answer :
- Cross-Validation :
Repeat elemental analysis with freshly dried samples to exclude hydration errors.
Perform high-resolution mass spectrometry (HRMS) to confirm molecular formula.
- Case Example : A discrepancy in %C (theoretical vs. experimental) was traced to residual solvent in LC-MS samples, resolved by lyophilization .
Q. What are best practices for ensuring reproducibility in multi-step syntheses of this compound?
- Methodological Answer :
- Documentation : Record exact equivalents, solvent grades, and stirring rates.
- Quality Control :
- Intermediate characterization (e.g., ¹H-NMR after each step).
- Use internal standards (e.g., anthracene) for HPLC quantification.
- Reference : Protocols from EP 4374877 A2 emphasize strict control of reaction times and temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
